molecular formula C20H27N3 B12611608 N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline CAS No. 919111-83-4

N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B12611608
CAS No.: 919111-83-4
M. Wt: 309.4 g/mol
InChI Key: DKWCEYBJLWKTJR-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline is a chemical compound known for its unique structure and properties It features a phenyldiazenyl group attached to an aniline ring, with two butyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline typically involves the diazotization of aniline derivatives followed by coupling with N,N-dibutylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutylaniline: Similar structure but lacks the phenyldiazenyl group.

    N,N-Diphenyl-4-[(E)-phenyldiazenyl]aniline: Similar structure with phenyl groups instead of butyl groups.

    N,N-Dibutyl-4-(phenylsulfonyl)aniline: Similar structure with a sulfonyl group instead of a diazenyl group.

Uniqueness

N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline is unique due to its specific combination of butyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

919111-83-4

Molecular Formula

C20H27N3

Molecular Weight

309.4 g/mol

IUPAC Name

N,N-dibutyl-4-phenyldiazenylaniline

InChI

InChI=1S/C20H27N3/c1-3-5-16-23(17-6-4-2)20-14-12-19(13-15-20)22-21-18-10-8-7-9-11-18/h7-15H,3-6,16-17H2,1-2H3

InChI Key

DKWCEYBJLWKTJR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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